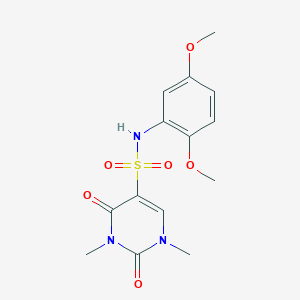
2-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide” is a chemical compound with the molecular formula C18H15FN4O . It has been identified as a potent, selective, and orally bioavailable inhibitor .
Synthesis Analysis
The synthesis of this compound involves the replacement of a pyridine ring with a pyrimidine ring and the introduction of an additional fluorine substituent at the 2-position of the phenyl ring . A detailed synthesis strategy for similar compounds involving a Diaza–Wittig reaction as a key step has been described .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazin-3-yl group attached to a phenyl ring, which is further substituted with a fluorine atom and a methylsulfonyl group .
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition Studies
2-Fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, as a compound, does not directly appear in the literature. However, compounds with similar structures have been studied extensively, particularly in the context of their metabolism and disposition within biological systems. For instance, the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, were studied in humans, highlighting the comprehensive metabolic pathways and the principal circulating components in plasma. Such studies are crucial for understanding the pharmacokinetics and dynamics of similar compounds in clinical settings (Renzulli et al., 2011).
Fluorochemicals in Environmental and Biological Monitoring
The presence and impact of fluorinated organic compounds, including perfluorooctanesulfonate (PFOS) and related fluorochemicals, have been a subject of significant research. These compounds are ubiquitous in the environment and can be detected in human serum and various other biological samples. Studies have focused on analyzing their levels in different populations, understanding their bioaccumulation, and assessing their potential toxicological effects (Kuklenyik et al., 2004), (Ericson et al., 2007), (Kannan et al., 2004).
Diagnostic and Therapeutic Applications
The compound's structure, related to fluorinated compounds, suggests potential applications in diagnostic imaging or therapeutic interventions. For example, [18F]DASA-23, a radiopharmaceutical designed to measure pyruvate kinase M2 levels, represents how fluoro-compounds can be instrumental in PET imaging for detecting and monitoring various diseases, including glioma (Patel et al., 2019).
Industrial and Environmental Impact
Studies have also focused on the environmental presence and impact of fluorochemicals, considering their widespread industrial use. These chemicals, due to their persistence and potential toxicity, pose environmental and health concerns. Research in this area includes the analysis of fluorochemicals in human blood from different countries and the investigation of their environmental persistence and toxicological profile (Calafat et al., 2007), (Olsen et al., 2003).
Eigenschaften
IUPAC Name |
2-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJVZDNXYNBUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

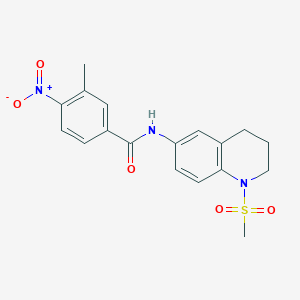

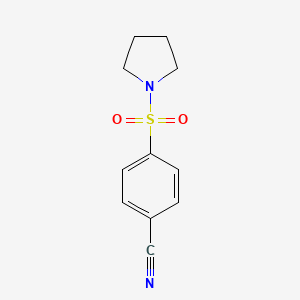
![3,3,6,6-tetramethyl-9-(3-phenylimidazo[1,5-a]pyridin-1-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B2651088.png)
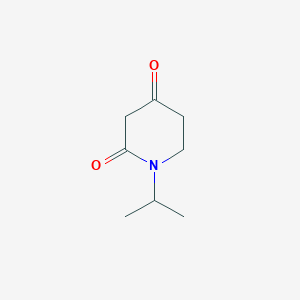
![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2651091.png)
![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/no-structure.png)
![1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2651095.png)
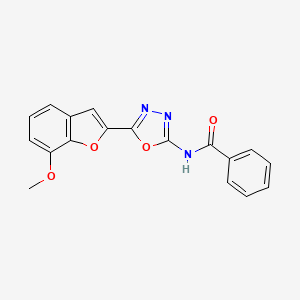


![(1S,4S)-4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2651102.png)
